molecular formula C14H9ClN4OS B293843 6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293843
M. Wt: 316.8 g/mol
InChI Key: WABMGBGPCOJJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has received significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiadiazole family and has been found to exhibit a range of biological activities that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is thought to act by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammation-inducing prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are complex and varied. This compound has been found to affect a range of cellular processes, including cell cycle progression, apoptosis, and DNA synthesis. It has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating a range of cellular processes and pathways. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.

Future Directions

There are numerous potential future directions for research involving 6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of investigation include:
1. Further exploration of the compound's mechanism of action and its effects on various cellular processes.
2. Investigation of the compound's potential as an anti-inflammatory agent and its effects on the immune system.
3. Exploration of the compound's potential as an anticancer agent and its effects on tumor growth and metastasis.
4. Investigation of the compound's potential as an antimicrobial and antifungal agent and its effects on various pathogens.
5. Exploration of the compound's potential as a modulator of signaling pathways involved in various diseases, such as Alzheimer's disease and Parkinson's disease.
6. Investigation of the compound's potential as a therapeutic agent for various conditions, such as cardiovascular disease and diabetes.
In conclusion, 6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with a range of potential applications in scientific research. Further investigation is needed to fully understand its mechanism of action and its effects on various cellular processes. With careful consideration of its potential toxicity, this compound has the potential to be a useful tool for investigating a range of biological processes and pathways.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the literature. The most commonly used method involves the reaction of 4-chlorophenyl hydrazine with 2-methyl-3-furoic acid to form the corresponding hydrazone. This is then reacted with thiosemicarbazide in the presence of phosphorous oxychloride to give the desired product.

Scientific Research Applications

The potential applications of 6-(4-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are numerous. This compound has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

Molecular Formula

C14H9ClN4OS

Molecular Weight

316.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9ClN4OS/c1-8-11(6-7-20-8)12-16-17-14-19(12)18-13(21-14)9-2-4-10(15)5-3-9/h2-7H,1H3

InChI Key

WABMGBGPCOJJNM-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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